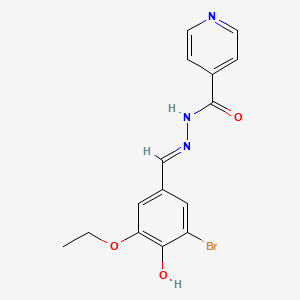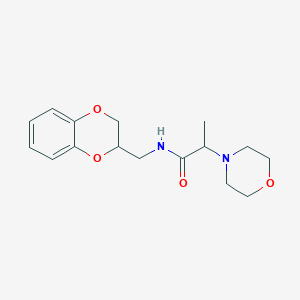![molecular formula C6H12ClN3O B6131112 N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine, commonly known as MEM, is a chemical compound that has been widely used in scientific research. MEM is a derivative of ethylenediamine and has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of MEM involves the inhibition of MAO, which is responsible for the degradation of neurotransmitters. The inhibition of MAO by MEM leads to an increase in the levels of neurotransmitters, which can have therapeutic effects on various neurological disorders. MEM has been shown to be a reversible inhibitor of MAO, which means that its effects are reversible and can be easily controlled.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MEM have been studied extensively. MEM has been shown to have a high affinity for MAO, which makes it a potent inhibitor of the enzyme. The inhibition of MAO by MEM can lead to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This can have therapeutic effects on various neurological disorders, including depression, anxiety, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MEM has several advantages as a research tool, including its ability to inhibit MAO, its reversible effects, and its high affinity for the enzyme. However, there are also some limitations associated with the use of MEM in lab experiments. For example, MEM can be toxic at high concentrations, and its effects on other enzymes and neurotransmitters are not well understood.
Zukünftige Richtungen
There are several future directions for research on MEM. One area of research is the development of new drugs based on the structure of MEM. Another area of research is the study of the effects of MEM on other enzymes and neurotransmitters. Additionally, the use of MEM in combination with other drugs or therapies could lead to new treatments for neurological disorders. Finally, the development of new analytical techniques for the detection and quantification of MEM could lead to a better understanding of its effects in vivo.
Synthesemethoden
The synthesis of MEM can be achieved using different methods, including the reaction of 4-methyl-1,2,5-oxadiazol-3-ylmethyl chloride with ethylenediamine in the presence of a base. Another method involves the reaction of 4-methyl-1,2,5-oxadiazol-3-ylmethylamine with ethylene oxide. The purity of the synthesized MEM can be confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
MEM has been used in various scientific research applications, including the development of new drugs and the study of neurotransmission. MEM has been shown to be a potent inhibitor of the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The inhibition of MAO by MEM can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects on various neurological disorders.
Eigenschaften
IUPAC Name |
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-5(2)8-10-9-6;/h7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBBUBCULPJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NON=C1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)


![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
